Isoamyl 3-(2-furan)propionate Isoamyl 3-(2-furan)propionate Isoamyl 2-furonpropionate, also known as fema 2071, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isoamyl 2-furonpropionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoamyl 2-furonpropionate has been primarily detected in urine. Within the cell, isoamyl 2-furonpropionate is primarily located in the membrane (predicted from logP) and cytoplasm. Isoamyl 2-furonpropionate has a sweet, apple, and caramel taste.
Brand Name: Vulcanchem
CAS No.: 7779-67-1
VCID: VC3706986
InChI: InChI=1S/C12H18O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-4,8,10H,5-7,9H2,1-2H3
SMILES: CC(C)CCOC(=O)CCC1=CC=CO1
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

Isoamyl 3-(2-furan)propionate

CAS No.: 7779-67-1

Cat. No.: VC3706986

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Isoamyl 3-(2-furan)propionate - 7779-67-1

Specification

CAS No. 7779-67-1
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 3-methylbutyl 3-(furan-2-yl)propanoate
Standard InChI InChI=1S/C12H18O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-4,8,10H,5-7,9H2,1-2H3
Standard InChI Key ZVMWAVZRUZDYMV-UHFFFAOYSA-N
SMILES CC(C)CCOC(=O)CCC1=CC=CO1
Canonical SMILES CC(C)CCOC(=O)CCC1=CC=CO1

Introduction

Chemical Identity and Structure

Isoamyl 3-(2-furan)propionate belongs to the chemical class of fatty acid esters containing a furan ring. The compound features a 3-carbon propanoate chain connecting a furan ring to an isoamyl (3-methylbutyl) ester group. This structural arrangement contributes to its distinct aromatic profile and chemical behavior.

The compound is characterized by the following fundamental parameters:

ParameterInformation
CAS Number7779-67-1
Molecular FormulaC₁₂H₁₈O₃
Molecular Weight210.27 g/mol
IUPAC Name3-methylbutyl 3-(furan-2-yl)propanoate
FEMA Number2071
EINECS231-932-8

The compound's chemical structure features an unfused furan ring connected to a propanoic acid backbone, which is esterified with an isoamyl (3-methylbutyl) alcohol group. This specific arrangement contributes to both its chemical reactivity and sensory properties .

Structural Classification

Isoamyl 3-(2-furan)propionate is categorized within the broader group of "Furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and related esters, sulfides, disulfides and ethers." This classification is significant in regulatory contexts and for understanding its chemical behavior and toxicological concerns .

Physical and Chemical Properties

The physical and chemical properties of Isoamyl 3-(2-furan)propionate determine its behavior in various applications and formulations. A comprehensive profile of these properties is presented below:

PropertyValue
Physical StateColourless to pale yellow liquid
Odor ProfileSweet, green, slightly floral aroma
Density0.99 g/mL at 25°C
Boiling Point258°C
Flash Point>230°F (>110°C)
Refractive Indexn20/D 1.459
LogP2.80150
Polar Surface Area39.44000

These physical properties suggest that Isoamyl 3-(2-furan)propionate is a moderately hydrophobic compound with significant lipophilicity, as indicated by its LogP value. The moderate polar surface area indicates limited water solubility but good solubility in organic solvents. These characteristics make it suitable for applications in flavor formulations that require oil solubility and controlled volatility .

Nomenclature and Synonyms

Isoamyl 3-(2-furan)propionate is known by numerous synonyms in scientific literature and commercial applications. Understanding these alternative designations is important for comprehensive literature searches and regulatory compliance.

Common Synonyms

The compound is referred to by several alternative names:

  • 3-methylbutyl 3-(furan-2-yl)propanoate

  • 2-Furanpropanoic acid, 3-methylbutyl ester

  • Isoamyl 2-furanpropionate

  • Isoamyl 2-furonpropionate

  • Isoamyl furylpropanoate

  • iso-Amyl furylpropionate

  • 3-Methylbutyl furan-2-propionate

  • Isoamyl 2-furylpropionate

  • Isopentyl 2-furanpropionate

  • alpha-Isoamyl furfurylacetate

  • Isoamyl 3-(2-furyl)propionate

  • 3-Methylbutyl 3-(2-furyl)propionate

These various designations reflect different naming conventions and commercial practices across regions and industries. The systematic IUPAC name, 3-methylbutyl 3-(furan-2-yl)propanoate, provides the most accurate structural description according to international chemical nomenclature standards .

Chemical Reactivity and Synthesis

While specific information on the synthesis of Isoamyl 3-(2-furan)propionate is limited in the provided search results, insights can be drawn from related compounds and general organic chemistry principles.

Chemical Reactivity

The compound contains several reactive sites:

  • The furan ring, which is susceptible to various electrophilic substitution reactions

  • The ester group, which can undergo hydrolysis, transesterification, and other nucleophilic substitutions

  • The propanoate chain, which provides flexibility and can influence the compound's stability

Studies on related furan derivatives suggest that under strongly acidic conditions, these compounds can undergo protonation and potentially form reactive electrophilic intermediates. This reactivity could be relevant for understanding potential decomposition pathways or metabolism of Isoamyl 3-(2-furan)propionate .

Applications and Uses

The primary application of Isoamyl 3-(2-furan)propionate is as a flavoring agent in the food industry. Its inclusion in regulatory databases like JECFA (Joint FAO/WHO Expert Committee on Food Additives) confirms this application.

Flavor Characteristics

The compound contributes a sweet, green, and slightly floral aroma to food formulations. These sensory characteristics make it suitable for various flavor applications where fruity and floral notes are desirable .

Industry Applications

Isoamyl 3-(2-furan)propionate is categorized with the FEMA number 2071, which is assigned to food additives deemed generally recognized as safe for their intended use as flavoring substances. This designation facilitates its incorporation into flavor formulations for processed foods and beverages .

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